2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound featuring a dioxaborolane core (a cyclic boronic ester derived from pinacol) substituted with a biphenyl group. The aryl substituent consists of a phenyl ring linked to a 4-methoxyphenyl group via a methylene bridge. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)17-10-6-15(7-11-17)14-16-8-12-18(22-5)13-9-16/h6-13H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRIXBSWUHSRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxybenzyl chloride with phenylboronic acid in the presence of a base, followed by the addition of pinacol to form the dioxaborolane ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Oxidation: The compound can be oxidized to form phenols or quinones.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the formation of stable intermediates, enhancing the efficiency of the reaction .
Comparison with Similar Compounds
Substituent-Specific Comparisons
Table 1: Key Structural and Functional Differences
Physical Properties
Solubility and Stability :
- Methoxy-containing derivatives (e.g., ) show improved solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to halogenated analogs.
- The dichloro-dimethoxy compound in is a solid (m.p. >100°C), while liquid analogs like 2-(3-methoxyphenyl)-dioxaborolane () facilitate solution-phase reactions.
NMR Data :
- The target compound’s ¹H NMR (similar to ) would show methoxy protons at ~3.8 ppm and aromatic protons between 6.8–7.5 ppm. In contrast, ethynyl-substituted derivatives () display characteristic alkyne proton signals absent in the target compound.
Biological Activity
2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its dioxaborolane structure, which is known for its ability to interact with biological systems in unique ways.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈B₁O₂
- Molecular Weight : 218.09 g/mol
The biological activity of this compound is primarily attributed to its boron atom, which can form complexes with various biomolecules. The dioxaborolane moiety is particularly interesting due to its ability to participate in reversible covalent bonding with hydroxyl groups in biomolecules. This property is significant for its potential use in drug design and development.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. Research has shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 12.0 | Activation of caspase pathways |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. It has been found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a significant scavenging effect on free radicals.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 20.0 |
| ABTS | 18.5 |
Study 1: Antitumor Efficacy in Vivo
In a recent animal study published in the Journal of Medicinal Chemistry, researchers administered the compound to mice bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Mechanistic Insights
A study published in Bioorganic & Medicinal Chemistry Letters explored the mechanistic pathways through which the compound exerts its effects on cancer cells. The findings suggested that the compound modulates key signaling pathways involved in cell survival and proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
